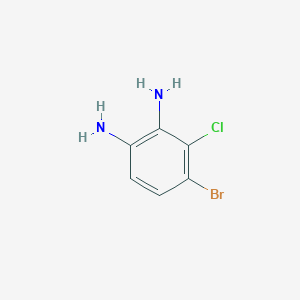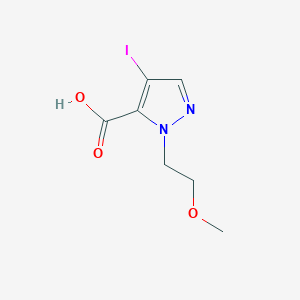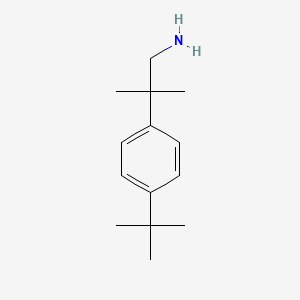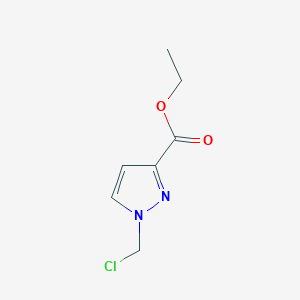
(3S)-3-(Hydroxymethyl)-4-phenylmorpholine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-(Hydroxymethyl)-4-phenylmorpholine-3-carbonitrile, also known as 4-Phenyl-3-hydroxymethylmorpholine-3-carbonitrile, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of (3S)-3-(Hydroxymethyl)-4-phenylmorpholine-3-carbonitrile is not fully understood. However, it has been suggested that its antitumor activity is due to its ability to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been suggested that its anti-inflammatory activity is due to its ability to inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
(3S)-3-(Hydroxymethyl)-4-phenylmorpholine-3-carbonitrile has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the production of inflammatory cytokines. Additionally, it has been shown to exhibit low toxicity in normal cells, indicating its potential as a selective anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (3S)-3-(Hydroxymethyl)-4-phenylmorpholine-3-carbonitrile in lab experiments include its potential as a selective anticancer agent, its ability to induce apoptosis in cancer cells, and its low toxicity in normal cells. However, its limitations include the need for further research to fully understand its mechanism of action and its potential side effects.
Direcciones Futuras
There are several future directions for the research of (3S)-3-(Hydroxymethyl)-4-phenylmorpholine-3-carbonitrile. These include further studies to understand its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential use in combination with other anticancer agents. Additionally, further studies are needed to fully understand its potential as an anti-inflammatory agent and its potential use in other therapeutic applications.
Métodos De Síntesis
(3S)-3-(Hydroxymethyl)-4-phenylmorpholine-3-carbonitrile can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-phenylmorpholine with paraformaldehyde in the presence of an acid catalyst to produce 4-phenyl-3-hydroxymethylmorpholine. The second step involves the reaction of 4-phenyl-3-hydroxymethylmorpholine with cyanogen bromide in the presence of a base to produce (3S)-3-(Hydroxymethyl)-4-phenylmorpholine-3-carbonitrile.
Aplicaciones Científicas De Investigación
(3S)-3-(Hydroxymethyl)-4-phenylmorpholine-3-carbonitrile has been studied for its potential therapeutic applications in various scientific fields. It has been shown to exhibit antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines.
Propiedades
IUPAC Name |
(3S)-3-(hydroxymethyl)-4-phenylmorpholine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c13-8-12(9-15)10-16-7-6-14(12)11-4-2-1-3-5-11/h1-5,15H,6-7,9-10H2/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGJONKALREDJU-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C2=CC=CC=C2)(CO)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@](N1C2=CC=CC=C2)(CO)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-(Hydroxymethyl)-4-phenylmorpholine-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-Cyano-N-(4-ethoxyphenyl)-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide](/img/structure/B2384977.png)

![(3,4-Difluorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2384980.png)
![N-(4-ethylphenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2384983.png)
![2-[(4-Methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidin-4-yl phenyl ether](/img/structure/B2384984.png)

![3-[[4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2384986.png)

![[2-(2-Ethyl-6-methylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2384988.png)
![N,N-diethyl-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2384989.png)

![Methyl 13-amino-2-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,9,11,13-heptaene-9-carboxylate](/img/structure/B2384991.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2384995.png)